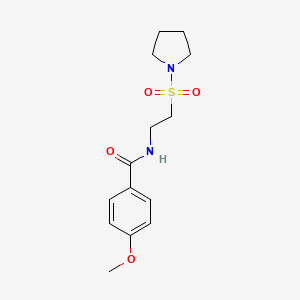

4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamides, such as “4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of “4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide” is C18H20N2O4S . It has an average mass of 360.427 Da and a monoisotopic mass of 360.114380 Da .Chemical Reactions Analysis

The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 95.4±0.4 cm3, and a molar volume of 269.9±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its polar surface area is 84 Å2, and its polarizability is 37.8±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

One of the primary scientific research applications of similar compounds involves the synthesis and characterization of their crystalline forms. For example, the preparation and characterization of polymorphs of related benzamide derivatives have been documented, emphasizing the importance of understanding their physical and chemical properties for potential pharmaceutical applications. Techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy have been employed to explore their structural and stability aspects (Yanagi et al., 2000).

Pharmacological Activities

Another significant area of research for benzamide derivatives focuses on their pharmacological activities. Studies on various benzamide compounds have explored their neuroleptic and anticancer activities. For instance, the design, synthesis, and evaluation of benzamides as potential neuroleptics show a correlation between structure and inhibitory effects on certain behaviors in animal models, suggesting their therapeutic potential in treating psychosis (Iwanami et al., 1981). Additionally, the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives against various human cancer cell lines highlight the role of such compounds in developing new anticancer agents (Mohan et al., 2021).

Molecular Imaging and Diagnostic Applications

Benzamide derivatives have also been explored for their applications in molecular imaging and diagnostics. Compounds selectively targeting certain receptors have been utilized in conjunction with imaging techniques like positron emission tomography (PET) to study receptor densities in various diseases, providing insights into their progression and aiding in diagnosis (Kepe et al., 2006).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The presence of the pyrrolidine ring in the compound could influence various biological activities .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound could influence its pharmacokinetic properties .

Result of Action

The presence of the pyrrolidine ring in the compound could lead to various biological effects .

Action Environment

The presence of the pyrrolidine ring in the compound could potentially influence its interaction with the environment .

Eigenschaften

IUPAC Name |

4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-13-6-4-12(5-7-13)14(17)15-8-11-21(18,19)16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUMYUOXJVKPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)

![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)

![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)